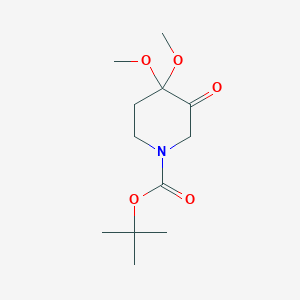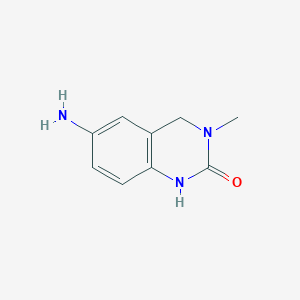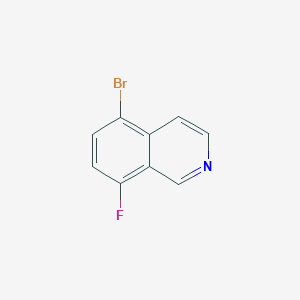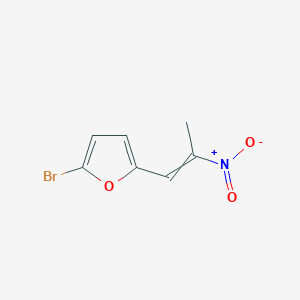
6-Fluoro-3,5-diiodopyridin-2-amine
Übersicht
Beschreibung
6-Fluoro-3,5-diiodopyridin-2-amine is a chemical compound with the molecular formula C5H3FI2N2 . It has a molecular weight of 363.9 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-3,5-diiodopyridin-2-amine is based on its molecular formula, C5H3FI2N2 . The InChI code for this compound is 1S/C5H3FI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) .Wissenschaftliche Forschungsanwendungen
Complexation and Reaction with Dioxygen
The tris(2-fluoro-6-pyridylmethyl)amine ligand, a related compound, has been studied for its ability to complex with FeCl2, forming a high-spin complex. This complex exhibits thermal stability and reacts instantaneously with molecular dioxygen, leading to the formation of unsymmetrical micro-oxo dimers and mixed salts. This reaction mechanism parallels the autoxidation of ferrous porphyrins (Machkour, Mandon, Lachkar, & Welter, 2004).
Synthesis of Fluorinated Pyridine Derivatives
Studies have shown the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, achieved through amine substitution and hydroxy substitution. This process is significant due to its high yield and purity, and the mechanism involves keto-enol tautomerism of pyridine-2-ol in an alkaline solution (Mi Zhi-yuan, 2010).
Chemoselective Functionalization
The chemoselective functionalization of related fluoropyridines has been researched, particularly focusing on the selective substitution of fluorine groups under various conditions. These studies provide insights into the nuanced reactivity of fluorine in complex molecular structures (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Antibacterial Activity
Research into pyridonecarboxylic acids, which include fluorine-substituted compounds, has shown promising results in antibacterial activity. These compounds have been identified as more active than certain standard treatments, indicating their potential in medicinal chemistry (Egawa et al., 1984).
Radiosynthesis for Medical Imaging
Fluorine-18-labelled fluoropyridine derivatives, including 6-fluoropyridin-2-amine, have been developed for medical imaging applications. The method demonstrates the feasibility of nucleophilic meta-fluorination of pyridine derivatives, which are potentially useful in radiopharmaceutical chemistry (Abrahim et al., 2006).
Catalyst-free Amination
Catalyst-free reactions of related fluoropyridines with various amines have been studied. This research sheds light on the reactivity of fluoropyridines in the absence of catalysts, contributing to the understanding of their chemical behavior (Abel et al., 2015).
Synthesis of Antitumor Agents
A series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have been synthesized and investigated for their cytotoxic activity against tumor cell lines. This study highlights the potential of fluorine-substituted compounds in the development of new antitumor agents (Tsuzuki et al., 2004).
Fluorinated Herbicides Development
The synthesis of novel fluoropicolinate herbicides has been achieved by cascade cyclization of fluoroalkyl alkynylimines. This method allows for the creation of previously inaccessible structures, demonstrating the role of fluorine in developing new herbicidal compounds (Johnson et al., 2015).
Eigenschaften
IUPAC Name |
6-fluoro-3,5-diiodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDASIGJNNEHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FI2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3,5-diiodopyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)









![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)


![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)